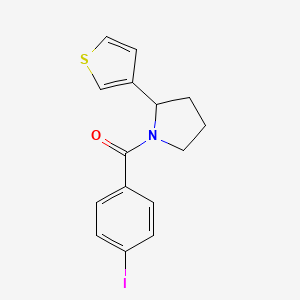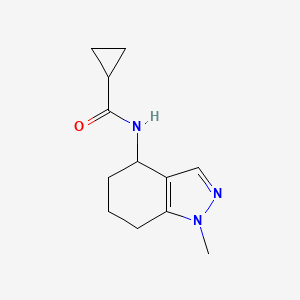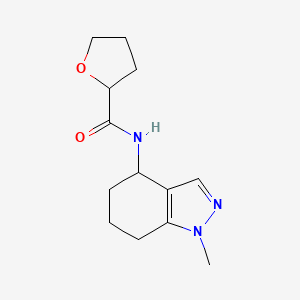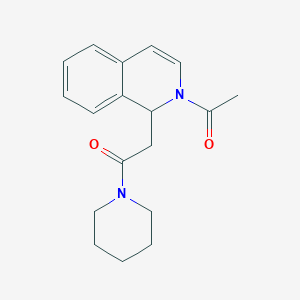![molecular formula C18H22N2O2S B7495334 (2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)
(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. The purpose of
作用機序
The mechanism of action of (2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in cell growth and replication. It may also induce cell death by triggering apoptosis.
Biochemical and Physiological Effects:
Studies have shown that (2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone has significant biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and certain viruses. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that it has low toxicity and is well-tolerated by animals.
実験室実験の利点と制限
One advantage of using (2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on (2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone. One direction is to further investigate its potential as an anticancer and antiviral agent. Another direction is to explore its potential as a pesticide and herbicide. Additionally, research could focus on its ability to degrade pollutants in soil and water. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
In conclusion, (2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized to yield high purity and yield of the compound. Studies have shown that it has significant biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and certain viruses. However, its mechanism of action is not fully understood, which may limit its potential applications. Further research is needed to fully understand its potential applications in medicine, agriculture, and environmental science.
合成法
The synthesis of (2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone involves the reaction of 2-(4-ethylphenyl)-1,3-thiazol-4-amine with (2-bromoethyl)morpholine in the presence of a base. The resulting product is then treated with an acid to obtain the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone has been studied for its potential applications in various fields. In medicine, this compound has been investigated for its anticancer and antiviral properties. In agriculture, it has been studied for its potential as a pesticide and herbicide. In environmental science, it has been researched for its ability to degrade pollutants in soil and water.
特性
IUPAC Name |
(2-ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-13-5-7-14(8-6-13)17-19-16(12-23-17)18(21)20-9-10-22-15(4-2)11-20/h5-8,12,15H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPGTXIBXMXCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CSC(=N2)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)
![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)

![(NE)-N-[[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B7495283.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)
![5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)
![N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide](/img/structure/B7495339.png)


